CRTh2 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRTh2 antagonist 3 is a potent chemoattractant receptor-homologous molecule expressed on type 2 helper T cells (CRTh2) antagonist. This compound is known for its ability to inhibit the activity of CRTh2, which plays a crucial role in the inflammatory response, particularly in conditions such as asthma and allergic diseases .
Preparation Methods
The synthesis of CRTh2 antagonist 3 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves the use of tricyclic tetrahydroquinolines as the core structure . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
CRTh2 antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are often employed to introduce different functional groups onto the core structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CRTh2 antagonist 3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of CRTh2 antagonists.
Biology: Researchers use it to investigate the role of CRTh2 in immune cell signaling and inflammation.
Mechanism of Action
CRTh2 antagonist 3 exerts its effects by binding to the CRTh2 receptor, thereby blocking the interaction between the receptor and its natural ligand, prostaglandin D2. This inhibition prevents the activation of type 2 helper T cells, eosinophils, and basophils, which are key players in the inflammatory response . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the downregulation of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13 .
Comparison with Similar Compounds
CRTh2 antagonist 3 is unique in its high potency and selectivity for the CRTh2 receptor. Similar compounds include:
MK-8318: Another potent CRTh2 antagonist with a tricyclic tetrahydroquinoline core structure.
Fevipiprant: A CRTh2 antagonist that has advanced to phase 3 clinical trials for asthma.
CAY10471: A chemically diverse CRTh2 antagonist with a different binding mode.
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic profiles, which can influence their efficacy and safety in clinical applications.
Properties
IUPAC Name |
2-[2-[2-(2,6-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-6-5-7-14(2)18(13)24-10-11-25-19-20-15-8-3-4-9-16(15)21(19)12-17(22)23/h3-9H,10-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFRMHMWCBLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.